molecular formula C19H12N2O5S B2968696 3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one CAS No. 330557-85-2

3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one

Cat. No. B2968696
M. Wt: 380.37
InChI Key: OPHKRCRRUANTHW-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone and thioamide . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit various biological activities, which are often influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety And Hazards

As with any chemical compound, the safety and hazards of thiazole derivatives would depend on the specific compound and its properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The development of new thiazole derivatives is an active area of research due to their wide range of biological activities. Future directions may include the design and synthesis of new thiazole derivatives with improved pharmacological profiles, as well as further studies to understand their mechanisms of action .

properties

IUPAC Name

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5S/c1-25-14-5-2-11(3-6-14)16-10-27-18(20-16)15-9-12-8-13(21(23)24)4-7-17(12)26-19(15)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKRCRRUANTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

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